An In-Depth Technical Guide to the Synthesis of 2-Nitrotyrosine Methyl Ester
An In-Depth Technical Guide to the Synthesis of 2-Nitrotyrosine Methyl Ester
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Nitrotyrosine methyl ester, a critical compound for research into nitroxidative stress. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible synthesis.
Introduction: The Significance of 2-Nitrotyrosine Methyl Ester
Protein tyrosine nitration is an irreversible post-translational modification that serves as a key biomarker for "nitroxidative stress," a condition implicated in a wide range of pathologies, including cardiovascular disease, neurodegeneration, and chronic inflammation.[1][2][3] The formation of 3-nitrotyrosine (3-NT) within proteins can significantly alter their structure and function.[1][2] 2-Nitrotyrosine methyl ester is the methylated form of this crucial amino acid derivative. Its esterified carboxyl group makes it a versatile tool in peptide synthesis and various biochemical assays, allowing for more controlled and specific incorporation into peptide chains or for use in cell-based studies. This guide details a reliable, two-step synthesis pathway from the commercially available amino acid, L-tyrosine.
Synthesis Overview: A Two-Step Strategy
The synthesis of 2-Nitrotyrosine methyl ester from L-tyrosine is efficiently achieved through a two-step process:
-
Fischer Esterification: The carboxylic acid of L-tyrosine is first converted to its corresponding methyl ester. This is accomplished using methanol as both the solvent and reagent, catalyzed by a strong acid, typically generated in situ from thionyl chloride (SOCl₂). This step protects the carboxyl group and enhances the solubility of the starting material for the subsequent nitration.
-
Electrophilic Aromatic Nitration: The aromatic ring of the L-tyrosine methyl ester is then nitrated. This reaction utilizes a nitrating mixture, classically nitric acid in the presence of a strong acid catalyst like sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile.[4] Careful control of temperature is paramount to ensure selective nitration at the 3-position (ortho to the hydroxyl group) and to minimize the formation of byproducts.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 2-Nitrotyrosine Methyl Ester.
Detailed Experimental Protocol
Safety First: This protocol involves highly corrosive and oxidizing acids. All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6][7][8][9]
Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride
Rationale: Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) gas in situ, which acts as the acid catalyst for the Fischer esterification. Refluxing the mixture drives the reaction to completion. The product is isolated as a hydrochloride salt, which is typically a stable, crystalline solid.
Materials:
-
L-Tyrosine (10.0 g, 55.2 mmol)
-
Anhydrous Methanol (150 mL)
-
Thionyl Chloride (SOCl₂) (8.0 mL, 110.4 mmol)
-
Diethyl Ether
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add L-Tyrosine to the flask, followed by anhydrous methanol. Stir to create a suspension.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add thionyl chloride dropwise to the stirring suspension over 20-30 minutes.[10][11] Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The suspension should gradually dissolve to form a clear solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid, add 50 mL of cold diethyl ether and triturate (break up the solid with a spatula) to wash away any residual impurities.[10]
-
Collect the white solid product by vacuum filtration, wash with another portion of cold diethyl ether, and dry under vacuum. This yields L-Tyrosine methyl ester hydrochloride. The product can be used directly in the next step.
Step 2: Synthesis of 2-Nitrotyrosine Methyl Ester
Rationale: A mixture of concentrated nitric and sulfuric acids generates the powerful electrophile, the nitronium ion (NO₂⁺). The electron-donating hydroxyl group of the tyrosine ring directs the nitration primarily to the ortho position. Maintaining a low temperature (5-15°C) is critical to prevent over-nitration (dinitration) and other side reactions.[12]
Materials:
-
L-Tyrosine Methyl Ester Hydrochloride (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (50 mL)
-
Concentrated Nitric Acid (HNO₃, 70%) (5.0 mL)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Carefully add the L-Tyrosine methyl ester hydrochloride to a flask containing concentrated sulfuric acid, cooled to 0°C in an ice-salt bath. Stir until all the solid dissolves.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the dissolved tyrosine derivative over 1 hour, ensuring the internal temperature of the reaction mixture does not exceed 15°C.[12]
-
After the addition is complete, let the reaction stir at this temperature for an additional 30 minutes.
-
Pour the reaction mixture slowly and carefully onto a large beaker of cracked ice with stirring. Caution: This is highly exothermic.
-
The pH of the resulting aqueous solution will be highly acidic. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid or oil.
Purification
Rationale: The crude product may contain unreacted starting material, dinitrated byproducts, or other impurities. Column chromatography is the most effective method for isolating the desired 2-Nitrotyrosine methyl ester in high purity.
Procedure:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-Nitrotyrosine methyl ester as a yellow solid.
Product Characterization
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.[13]
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂O₅ |
| Molecular Weight | 240.21 g/mol |
| Appearance | Yellow solid |
| Expected Yield | 60-75% (over two steps) |
| Purity (HPLC) | >95% |
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation.[13][14] The expected spectra for 2-Nitrotyrosine methyl ester would show characteristic shifts.
-
¹H NMR (in CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons (which will be shifted downfield and show a distinct splitting pattern due to the nitro and hydroxyl groups), the methoxy protons of the ester (~3.7 ppm), the α-proton, and the β-protons of the amino acid backbone.
-
¹³C NMR (in CDCl₃, 100 MHz): Expect signals for the ester carbonyl carbon (~172 ppm), the aromatic carbons (with the carbon bearing the nitro group being significantly shifted), and the carbons of the amino acid backbone and methyl ester.[15]
4.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common method.
-
ESI-MS: Expect to find a peak corresponding to the protonated molecule [M+H]⁺ at m/z = 241.07.
4.3 High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the final compound. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method for analysis.
References
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Asghar, O., & Ali, S. (2009). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives. Medicinal Chemistry Research, 18(8), 637-646. URL: [Link]
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Ferrer-Sueta, G., & Radi, R. (2009). Nitric oxide, oxidants, and protein tyrosine nitration. PubMed Central. URL: [Link]
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Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PubMed Central. URL: [Link]
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ResearchGate. (n.d.). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects | Request PDF. URL: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. URL: [Link]
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VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. URL: [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000158). URL: [Link]
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PubMed Central. (2024, February 10). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. URL: [Link]
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Journal of Organic Chemistry. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. URL: [Link]
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PubMed Central. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. URL: [Link]
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National Institutes of Health. (n.d.). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. URL: [Link]
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ChemRxiv. (2023, July 12). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. URL: [Link]
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ResearchGate. (n.d.). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. URL: [Link]
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PubMed Central. (n.d.). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. URL: [Link]
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Antioxidants & Redox Signaling. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. URL: [Link]
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